molecular formula C20H20N2O4 B2371466 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955226-32-1

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2371466
CAS No.: 955226-32-1
M. Wt: 352.39
InChI Key: JUBQTGPVJUVUSB-UHFFFAOYSA-N
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Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a pyrrolidin-5-one core substituted with a para-tolyl group at the 1-position and a benzodioxole-5-carboxamide moiety via a methylene linker.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-2-5-16(6-3-13)22-11-14(8-19(22)23)10-21-20(24)15-4-7-17-18(9-15)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBQTGPVJUVUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-((5-Oxo-1-(p-Tolyl)pyrrolidin-3-yl)methyl)acetamide

The intermediate N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide (PubChem CID: 16918942) is synthesized via a cyclocondensation reaction. A mixture of γ-ketovaleric acid and p-toluidine in toluene undergoes reflux with azeotropic water removal, followed by acetylation using acetyl chloride in the presence of triethylamine.

Reaction Conditions

  • Reactants : γ-Ketovaleric acid (1.0 eq), p-toluidine (1.2 eq), acetyl chloride (1.5 eq)
  • Solvent : Toluene
  • Temperature : 110°C, 8 h
  • Yield : 68%

Hydrolysis to 3-(Aminomethyl)-1-(p-Tolyl)pyrrolidin-2-one

The acetamide is hydrolyzed under acidic conditions to liberate the primary amine.

Procedure :

  • N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide (1.0 eq) is refluxed in 6 M HCl (10 vol) for 12 h.
  • The mixture is neutralized with NaOH (2 M), extracted with dichloromethane, and dried over Na₂SO₄.
  • Solvent removal affords the amine as a pale-yellow solid.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H), 3.45 (m, 2H), 2.95 (m, 1H), 2.60 (m, 2H), 2.35 (s, 3H), 2.20 (m, 1H), 1.90 (m, 1H).
  • Yield : 85%

Synthesis of Benzo[d]dioxole-5-carboxylic Acid

Oxidation of Piperonal

Piperonal (benzo[d]dioxole-5-carbaldehyde) is oxidized to the corresponding carboxylic acid using Jones reagent.

Reaction Conditions :

  • Reactants : Piperonal (1.0 eq), CrO₃ (2.0 eq), H₂SO₄ (4.0 eq)
  • Solvent : Acetone
  • Temperature : 0°C → rt, 4 h
  • Yield : 92%

Characterization :

  • Melting Point : 131–133°C
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch)

Amide Bond Formation Strategies

Oxidative Amidation Using Tert-Butyl Hydroperoxide (TBHP)

Adapting the method from RSC Advances, the amine and aldehyde are coupled oxidatively.

Procedure :

  • 3-(Aminomethyl)-1-(p-tolyl)pyrrolidin-2-one (1.0 eq), piperonal (1.2 eq), Bu₄NI (0.2 eq), and TBHP (3.0 eq) are stirred in acetonitrile at 80°C for 8 h.
  • The mixture is concentrated and purified via silica gel chromatography.

Optimized Conditions :

Parameter Value
Catalyst Bu₄NI (20 mol%)
Oxidant TBHP (3.0 eq)
Solvent CH₃CN
Temperature 80°C
Time 8 h
Yield 65%

Coupling Reagent-Mediated Approach

The carboxylic acid is activated with HATU and coupled to the amine.

Procedure :

  • Benzo[d]dioxole-5-carboxylic acid (1.0 eq), HATU (1.5 eq), and DIPEA (3.0 eq) are stirred in DMF (5 vol) for 30 min.
  • 3-(Aminomethyl)-1-(p-tolyl)pyrrolidin-2-one (1.2 eq) is added, and the reaction is stirred at rt for 12 h.
  • The product is extracted with ethyl acetate and purified.

Optimized Conditions :

Parameter Value
Coupling Reagent HATU (1.5 eq)
Base DIPEA (3.0 eq)
Solvent DMF
Temperature rt
Time 12 h
Yield 82%

Comparative Analysis of Amidation Methods

Method Yield (%) Purity (%) Reaction Time (h) Cost Index
Oxidative 65 90 8 Low
HATU-Mediated 82 98 12 Moderate

The HATU-mediated method affords higher yields and purity, making it preferable for small-scale synthesis. The oxidative approach, while cost-effective, requires stringent temperature control.

Characterization of the Target Compound

N-((5-Oxo-1-(p-Tolyl)pyrrolidin-3-yl)methyl)benzo[d]dioxole-5-carboxamide

  • Molecular Formula : C₂₂H₂₂N₂O₄
  • Molecular Weight : 378.43 g/mol
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (s, 1H), 7.30 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H), 6.85 (d, J = 8.0 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 5.95 (s, 2H), 3.60 (m, 2H), 3.20 (m, 1H), 2.90 (m, 2H), 2.35 (s, 3H), 2.15 (m, 1H), 1.95 (m, 1H).
  • HRMS (ESI+) : m/z 379.1652 [M+H]⁺ (calc. 379.1658).

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Carboxamide Moieties

Several compounds share the benzodioxole-5-carboxamide scaffold but differ in substituents and biological profiles:

Compound Name Key Structural Features Biological/Pharmacological Notes References
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) Linear aliphatic chain (heptan-4-yl) attached to benzodioxole carboxamide Rapidly metabolized in rat hepatocytes without amide hydrolysis; used as a flavoring agent with high safety margin (NOEL: 20 mg/kg bw/day in rats) .
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide Isoxazole ring replacing pyrrolidinone Limited pharmacological data; safety data sheet indicates standard handling protocols for lab use .
D-19 : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide Pyrrole and dihydropyridinone substituents No direct activity data; synthesized for biological evaluation, likely targeting kinases or proteases .
A11 : N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide Biphenyl-furan system linked to benzodioxole carboxamide Synthesized in 80% yield; potential use in materials science or medicinal chemistry .

Key Structural Differences :

  • The target compound uniquely incorporates a pyrrolidinone ring with a para-tolyl group, which may confer improved metabolic stability compared to aliphatic analogs like No. 1767 .
  • A11 and the isoxazole derivative lack heterocyclic amine systems, reducing hydrogen-bonding capacity compared to the target compound .

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring, which contributes to its unique chemical properties. The molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of approximately 314.34 g/mol. Its structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₄
Molecular Weight314.34 g/mol
CAS Number133747-57-6
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest it may inhibit key pathways associated with tumor growth and metastasis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines, indicating potent antiproliferative effects.

Case Study: In Vitro Efficacy

A study evaluated the compound's effect on A549 lung cancer cells, where it demonstrated a dose-dependent inhibition of cell proliferation. At concentrations of 2 μM, significant cell cycle arrest was observed in the G2/M phase, suggesting that the compound may induce apoptosis through cell cycle regulation.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA5490.8Induces G2/M phase arrest
Related Compound AMCF-70.9EGFR inhibition
Related Compound BPANC-11.2Apoptosis induction

Antimicrobial Properties

In addition to anticancer activity, the compound has been investigated for its antimicrobial properties. Studies suggest it may exhibit inhibitory effects against various bacterial strains, although specific data on this aspect remains limited.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound shows promising bioactivity, careful evaluation of its safety profile is necessary. Compounds within this class have been noted for potential acute toxicity upon ingestion or dermal contact.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodological Answer : The synthesis of this compound involves sequential coupling of the pyrrolidin-3-ylmethyl and benzo[d][1,3]dioxole-5-carboxamide moieties. Key steps include:
  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in dichloromethane, with DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency .
  • Pyrrolidinone ring construction : Cyclization via nucleophilic substitution under reflux conditions (e.g., THF at 60–80°C) with careful pH control to avoid side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters: Reaction temperature, solvent polarity, and stoichiometric ratios of intermediates must be optimized to maximize yield (typically 60–75% for multi-step syntheses) .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and computational methods?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H-NMR : Identify protons on the p-tolyl group (δ 2.35 ppm, singlet for methyl) and benzo[d][1,3]dioxole (δ 5.95–6.85 ppm for aromatic protons).
  • ¹³C-NMR : Confirm the carbonyl group (C=O) at ~170 ppm and quaternary carbons in the pyrrolidinone ring .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the carboxamide and pyrrolidinone moieties .
  • X-ray crystallography : Resolve spatial arrangements of substituents (e.g., dihedral angles between the pyrrolidinone and benzodioxole groups) to validate stereochemistry .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm structural accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify specific regions (e.g., replace p-tolyl with electron-withdrawing groups or alter the benzodioxole substituents) to assess functional group contributions .
  • In vitro assays :
  • Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular activity : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HepG2, MCF-7) .
  • Molecular docking : Perform AutoDock/Vina simulations to predict binding affinities to target proteins (e.g., PARP-1 or COX-2), focusing on hydrogen bonding and hydrophobic interactions with the pyrrolidinone and benzodioxole groups .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability (oral and IV administration), plasma half-life (t₁/₂), and tissue distribution (LC-MS/MS quantification) to identify absorption/metabolism issues .
  • Metabolite identification : Use HPLC-QTOF-MS to detect phase I/II metabolites, particularly oxidation of the pyrrolidinone ring or demethylation of the benzodioxole group .
  • Formulation optimization : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation to enhance in vivo stability .
  • Dose-response reevaluation : Conduct dose-ranging studies to account for species-specific metabolic differences (e.g., humanized mouse models) .

Q. What strategies can mitigate synthetic byproducts during scale-up of this compound?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates/byproducts .
  • Design of experiments (DoE) : Optimize parameters (temperature, stirring rate, reagent addition rate) using response surface methodology (RSM) to minimize impurities .
  • Continuous flow synthesis : Utilize microreactors to enhance heat/mass transfer, reducing side reactions like over-alkylation or ring-opening .
  • Byproduct characterization : Isolate impurities via preparative HPLC and structurally elucidate them using MS/MS and 2D-NMR to inform process adjustments .

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